N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide

Description

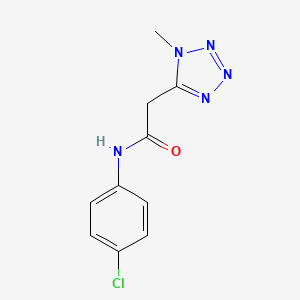

N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide is a heterocyclic compound featuring a 4-chlorophenyl group linked via an acetamide bridge to a 1-methyl-1H-tetrazole ring. The compound’s structural framework suggests applications in agrochemical or pharmaceutical research, particularly given the insecticidal activity observed in related pyridine and tetrazole derivatives ().

Properties

CAS No. |

917837-74-2 |

|---|---|

Molecular Formula |

C10H10ClN5O |

Molecular Weight |

251.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(1-methyltetrazol-5-yl)acetamide |

InChI |

InChI=1S/C10H10ClN5O/c1-16-9(13-14-15-16)6-10(17)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |

InChI Key |

AUWIEQZAAXEYRI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)CC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide typically involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Acetamide Formation: The tetrazole derivative is then reacted with 4-chloroaniline under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide-Tetrazole/Triazole Derivatives

Key Observations :

Heterocycle Impact : Triazole derivatives () exhibit different electronic properties compared to tetrazoles, which may influence metabolic stability or receptor affinity.

Insecticidal Activity

- Pyridine/Tetrazole Analogs: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () show superior insecticidal activity against Aphis craccivora compared to acetamiprid (a commercial neonicotinoid). This suggests that the 4-chlorophenyl-acetamide scaffold, when combined with heterocycles, enhances bioactivity.

- Tetrazole vs. Pyrazole: The pyrazole derivative in contains a cyano group, which may confer resistance to enzymatic degradation but lacks direct insecticidal data for comparison.

Pharmacological Potential

- Triazole-Naphthalene Hybrid () : The presence of a naphthalenyloxy-methyl group in compound 6m could enhance interactions with hydrophobic enzyme pockets, though its activity profile remains uncharacterized in the provided evidence.

- Agrochemical SAR Trends : Chlorine substituents (as in the target compound) are associated with improved lipophilicity and pest-control efficacy, as seen in synthetic auxin agonists like 2,4-D ().

Physicochemical and Spectral Properties

- Melting Points and Stability : Tetrazole derivatives with electron-withdrawing groups (e.g., 4-Cl) typically exhibit higher melting points due to enhanced intermolecular interactions ().

- Spectral Signatures : IR and NMR data for related compounds () confirm the presence of key functional groups (e.g., C=O at ~1678 cm⁻¹, C-Cl at ~785 cm⁻¹).

Biological Activity

N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide, a compound featuring a chlorophenyl group and a tetrazole moiety, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It can be represented structurally as follows:

This structure features a chlorinated phenyl ring and a tetrazole ring, which are critical for its biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to engage with enzymes and receptors that are typically involved in metabolic pathways. This interaction may inhibit enzymatic activity or modulate receptor functions, leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazoles can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability.

Case Study:

In a study investigating various tetrazole derivatives, this compound demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components contribute to its effectiveness against various bacterial strains. The SAR analysis suggests that modifications on the phenyl ring can enhance antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (like chlorine on the phenyl ring) significantly enhances the biological activity of tetrazole-containing compounds. Modifications at the para position of the phenyl ring have been shown to increase potency against both cancerous and microbial cells.

Key Findings:

- Chlorine Substitution: Enhances lipophilicity and biological activity.

- Tetrazole Moiety: Essential for mimicking carboxylic acid functionalities, facilitating interactions with biological targets.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Cancer Therapy: As an anticancer agent, particularly in combination therapies.

- Antimicrobial Treatments: Potential use in treating resistant bacterial infections.

- Neurological Disorders: Investigated for anticonvulsant properties related to its structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.